molecular formula C21H24N2O3 B1155211 5-Methoxystrictamine CAS No. 870995-64-5

5-Methoxystrictamine

Cat. No. B1155211
CAS RN: 870995-64-5
InChI Key:
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Description

5-Methoxystrictamine, also known as 5-Methoxytryptamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It is produced endogenously at low levels and is biosynthesized by deacetylation of melatonin in the pineal gland . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors .


Synthesis Analysis

The biosynthesis of 5-Methoxystrictamine in plants is primarily governed by enzymatic reactions involving key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT) and tryptophan decarboxylase (TDC) . Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine) .


Molecular Structure Analysis

The crystal structure of a serotonin N-acetyltransferase in complex with 5-Methoxytryptamine and acetyl-CoA from Oryza Sativa has been reported . This structure provides insights into the acid/base-assisted catalysis in melatonin biosynthesis .


Chemical Reactions Analysis

5-Methoxystrictamine, being a chemical analogue of the cytosine nucleoside present in DNA and RNA, induces antineoplastic activity by inhibiting DNA methyltransferase at low doses and inducing cytotoxicity by incorporating itself into RNA and DNA at high doses .


Physical And Chemical Properties Analysis

5-Methoxystrictamine has a molecular formula of C11H14N2O and a molecular weight of 190.25 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

  • Indole Alkaloids from Alstonia scholaris : A study by Zhou et al. (2005) isolated new akuamillan-type indole alkaloids, including 5-Methoxystrictamine, from the leaves of Alstonia scholaris. These compounds, however, did not show significant cytotoxic activity towards WT cells, suggesting limited use in cytotoxic applications (Zhou et al., 2005).

  • Picrinine-Type Alkaloids : Another study by Cai et al. (2008) investigating the chemical constituents of Alstonia scholaris identified 5-Methoxystrictamine among other monoterpenoid indole alkaloids. This study contributes to the understanding of the chemical diversity of Alstonia scholaris, which may have implications for future pharmacological research (Cai et al., 2008).

Mechanism of Action

5-Methoxystrictamine primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . Its remarkable psychoactivity is partially mediated via agonism of these serotonin receptor subtypes .

properties

IUPAC Name

methyl (1R,10S,13E,16S)-13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-12-11-23-16-9-13(12)18(20(24)26-3)21(10-17(23)25-2)14-7-5-6-8-15(14)22-19(16)21/h4-8,13,16-18H,9-11H2,1-3H3/b12-4-/t13?,16-,17-,18?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXBCZCMPCVOPU-IMKKEMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C4(C3=NC5=CC=CC=C54)CC2OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC1C([C@]4(C3=NC5=CC=CC=C54)C[C@@H]2OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102004590

Q & A

Q1: What is the chemical structure of 5-methoxystrictamine and what other compounds were found alongside it?

A1: 5-Methoxystrictamine (methyl (5β,16R,19E)-5-methoxyakuammilan-17-oate) is a novel akuamillan-type indole alkaloid. It was discovered along with two other new indole alkaloids: methyl (16R,19E)-1,2-dihydro-16-(hydroxymethyl)-5-oxoakuammilan-17-oate and methyl (2β,16R,19E)-4,5-didehydro-1,2-dihydro-2-hydroxy-16-(hydroxymethyl)akuammilan-4-ium-17-oate chloride, as well as ten known compounds, from the leaves of Alstonia scholaris [].

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